N-Butylmethanesulfonamide is formally named according to IUPAC guidelines as N-butylmethanesulfonamide. The name derives from the methanesulfonyl group (-SO₂CH₃) attached to the nitrogen atom of a butylamine. Its molecular formula, C₅H₁₃NO₂S, corresponds to a molecular weight of 151.23 g/mol. Alternative designations include N-butylmethanesulfonamide and methanesulfonamide, N-butyl-, both of which are recognized in chemical databases.
The compound is uniquely identified by its CAS Registry Number 3989-40-0, which facilitates unambiguous referencing across regulatory and commercial platforms. Additional identifiers include:
These identifiers ensure precise cross-referencing in chemical inventories and synthetic protocols.
The molecular structure of N-butylmethanesulfonamide features a tetrahedral sulfur atom center bonded to two oxygen atoms, a methyl group, and the nitrogen of the butylamine substituent (Figure 1). The sulfonyl group (-SO₂-) imposes rigidity, while the butyl chain adopts staggered conformations to minimize steric strain. Computational models suggest that the anti conformation, where the butyl group is oriented opposite to one sulfonyl oxygen, predominates due to reduced van der Waals repulsions.
| Bond/Angle | Value (Å/°) |
|---|---|
| S–O | 1.43 |
| S–C(methyl) | 1.77 |
| S–N | 1.62 |
| O–S–O | 119.5 |
| C–N–S | 112.3 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Prominent absorption bands include:
Mass Spectrometry (MS)
The electron ionization (EI) spectrum shows a molecular ion peak at m/z 151.23 (M⁺), with fragmentation patterns including:
The most widely employed method for synthesizing N-butylmethanesulfonamide involves the reaction of n-butylamine with methanesulfonyl chloride. This nucleophilic substitution proceeds via attack of the amine’s lone pair on the electrophilic sulfur atom in methanesulfonyl chloride, displacing chloride and forming the sulfonamide bond [1] [3].
Reaction Conditions and Optimization
Mechanistic Insights
The reaction follows a two-step mechanism:
Table 1: Comparative Analysis of Nucleophilic Substitution Conditions
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 0 → 20 | 16 | 82 [1] |
| Dichloromethane | 25 | 24 | 68 |
| DMF | 90 | 12 | 75 |
While nucleophilic substitution dominates, alternative amidation approaches include in situ activation of methanesulfonic acid derivatives. For example, methanesulfonic anhydride reacts with n-butylamine in tetrahydrofuran (THF) under inert conditions, though yields are generally lower (60–70%) compared to chloride-based routes [3].
Key Considerations
Solvent polarity and protic/aprotic characteristics significantly influence reaction kinetics and yields.
Protic Solvents (e.g., Ethanol)
Aprotic Solvents (e.g., DMF, Dichloromethane)
Table 2: Solvent and Base Impact on Reaction Efficiency
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | None | 20 | 82 [1] |
| DMF | K₂CO₃ | 90 | 75 |
| DCM | Triethylamine | 25 | 70 |
Purification of N-butylmethanesulfonamide, often obtained as an oily residue, requires tailored approaches:
Distillation
Chromatographic Methods
Yield Enhancement Strategies
Table 3: Purification Methods and Outcomes
| Method | Purity (%) | Yield Recovery (%) |
|---|---|---|
| Distillation | 90 | 78 [1] |
| Flash Chromatography | 95 | 85 [3] |
| Crystallization | 88 | 65 [3] |